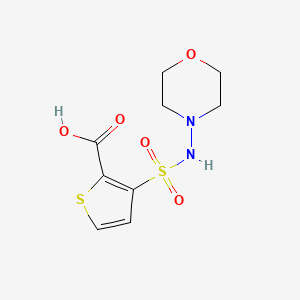
3-(Morpholin-4-ylsulfamoyl)thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(MORPHOLINOAMINO)SULFONYL]-2-THIOPHENECARBOXYLIC ACID is a complex organic compound that features a morpholino group, a sulfonyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(MORPHOLINOAMINO)SULFONYL]-2-THIOPHENECARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the thiophene ring, followed by the introduction of the sulfonyl and morpholino groups. One common method involves the reaction of thiophene-2-carboxylic acid with chlorosulfonic acid to introduce the sulfonyl group. This intermediate is then reacted with morpholine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
3-[(MORPHOLINOAMINO)SULFONYL]-2-THIOPHENECARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The morpholino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the sulfonyl group can produce thiophene sulfides.
Scientific Research Applications
3-[(MORPHOLINOAMINO)SULFONYL]-2-THIOPHENECARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which 3-[(MORPHOLINOAMINO)SULFONYL]-2-THIOPHENECARBOXYLIC ACID exerts its effects is complex and involves multiple molecular targets and pathways. The morpholino group can interact with various enzymes and receptors, modulating their activity. The sulfonyl group can participate in redox reactions, affecting cellular processes. The thiophene ring can interact with DNA and proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the morpholino and sulfonyl groups, making it less versatile.
Morpholine: Does not have the thiophene ring or sulfonyl group, limiting its applications.
Sulfonyl thiophenes: Similar structure but may lack the morpholino group, affecting their biological activity.
Uniqueness
3-[(MORPHOLINOAMINO)SULFONYL]-2-THIOPHENECARBOXYLIC ACID is unique due to the combination of the morpholino, sulfonyl, and thiophene groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H12N2O5S2 |
|---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
3-(morpholin-4-ylsulfamoyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H12N2O5S2/c12-9(13)8-7(1-6-17-8)18(14,15)10-11-2-4-16-5-3-11/h1,6,10H,2-5H2,(H,12,13) |
InChI Key |
LSKDOHHPHVPXFF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1NS(=O)(=O)C2=C(SC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Hydroxyphenyl)-12-(3-pyridyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL](/img/structure/B10873205.png)
![2-{[(4-Bromophenyl)amino]methylene}-5-(2-furyl)cyclohexane-1,3-dione](/img/structure/B10873206.png)
![N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}pyridine-4-carbohydrazide](/img/structure/B10873218.png)
![12-(2-Furyl)-2-phenyl-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL](/img/structure/B10873223.png)
![9-(3,4-Dimethoxyphenyl)-5,5-dimethyl-13-pyridin-3-yl-2-oxa-12,14,15,17-tetrazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),11,13,16-pentaen-7-one](/img/structure/B10873230.png)
![N'',N'''-Bis[(3,5-dichloro-2-hydroxyphenyl)methylene]carbonic dihydrazide](/img/structure/B10873232.png)
![S-{2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl} ethanethioate](/img/structure/B10873233.png)
![2,5,6-Trimethyl-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]thieno[2,3-d]pyrimidin-4-one](/img/structure/B10873234.png)
![(4E)-5-methyl-2-phenyl-4-{[(2Z)-2-(phthalazin-1(2H)-ylidene)hydrazinyl]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10873239.png)
![2-[(2-Methylphenoxy)methyl]-12-(3-pyridyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL](/img/structure/B10873243.png)
![N'-(4-oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)thiophene-2-carbohydrazide](/img/structure/B10873253.png)
![3-(4-bromophenyl)-1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B10873256.png)
![11-(4-chlorophenyl)-10-[(4-methylphenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10873260.png)
![N-(2,4-dimethylphenyl)-N'-[2-(1H-imidazol-4-yl)ethyl]thiourea](/img/structure/B10873261.png)
